4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)12-15-16-14(21-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAQTVCWVVGFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a morpholine ring and a thiadiazole moiety, which are pivotal in its biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial and antifungal activity against various pathogens. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
| Compound | Activity | Target Pathogen |
|---|---|---|
| Thiadiazole Derivative A | Bactericidal | Staphylococcus aureus |
| Thiadiazole Derivative B | Antifungal | Candida albicans |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiadiazole compounds. The target compound has been tested against several cancer cell lines using the MTT assay, which measures cell viability:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and PC3 (prostate).
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Case Study : A study demonstrated that a related thiadiazole derivative induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a similar mechanism may be at play for the target compound.
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Interaction with DNA : Some studies suggest that thiadiazoles can intercalate into DNA, disrupting replication processes.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activities of similar compounds:
- Antiviral Properties : Thiadiazole derivatives have shown promise as antiviral agents against influenza and other viral pathogens.
- Neuroprotective Effects : Certain derivatives have been tested for neuroprotective effects in models of neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds with similar scaffolds have demonstrated anti-inflammatory properties through modulation of cytokine production.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline Derivatives (N-Substituted Pyrazolines)
Structural Differences : Unlike the target compound’s thiadiazole ring, pyrazoline derivatives (e.g., compounds 1–4 in ) contain a 4,5-dihydropyrazole core. These structures often incorporate halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) instead of the isopropyl-thiadiazole moiety .
Properties :
- Crystallinity : Pyrazolines with halogen substituents exhibit strong intermolecular halogen bonding, enhancing crystallinity, whereas the target compound’s isopropyl group may reduce packing efficiency.
- Bioactivity : Pyrazolines are reported for anti-inflammatory and antimicrobial activities; the thiadiazole-morpholine hybrid may target different enzymes due to its sulfur-rich structure.
Thiazole-Pyrazole Hybrids (Isostructural Compounds)
Structural Differences : describes thiazole-pyrazole hybrids with fluorophenyl and triazolyl groups. The target compound replaces the thiazole with a thiadiazole and introduces a morpholine-pyrrolidine system .
Conformational Analysis :
- The fluorophenyl groups in adopt perpendicular orientations, disrupting planarity. In contrast, the target’s thiadiazole and morpholine groups may promote partial planarity, affecting π-π stacking interactions.
- Solubility : The pyrrolidine carbonyl in the target compound could improve aqueous solubility compared to the hydrophobic triazolyl groups in .
Morpholine-Containing Heterocycles
However, the target’s pyrrolidine carbonyl may require additional steps, such as amidation or cyclization . Functional Groups:
- The morpholine in is fused to a thienopyrimidine scaffold, favoring planar conformations. The target’s morpholine is linked to a non-planar thiadiazole, increasing steric bulk.
Oxadiazole vs. Thiadiazole Derivatives
Electronic Effects: highlights a benzotriazole-oxadiazole hybrid. Stability: Thiadiazoles are generally more stable under acidic conditions compared to oxadiazoles, which may degrade via hydrolysis.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Trends (Inferred)
Research Findings and Implications
- Synthetic Complexity : The pyrrolidine carbonyl introduces steric hindrance, requiring optimized coupling conditions (e.g., palladium catalysis as in ) .
- Stability : Thiadiazole’s sulfur atom confers resistance to oxidative degradation compared to oxadiazoles, favoring long-term stability in formulations .
Preparation Methods
Cyclocondensation of Thiosemicarbazide
Thiosemicarbazide reacts with isobutyric acid under acidic conditions (e.g., concentrated H₂SO₄) to form 5-isopropyl-1,3,4-thiadiazol-2-amine. The reaction mechanism involves dehydration and cyclization, yielding the thiadiazole ring.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiosemicarbazide | H₂SO₄ | 100°C | 6–8 h | 85% |
| Isobutyric acid | (neat) |
This method aligns with protocols for structurally related thiadiazoles, where cyclocondensation achieves yields exceeding 80%.
Morpholine Ring Formation
The morpholine scaffold is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the intermediate’s functionality.
Nucleophilic Substitution
5-Isopropyl-1,3,4-thiadiazol-2-amine reacts with a morpholine precursor (e.g., 4-chloromorpholine) in the presence of a base (e.g., Na₂CO₃). The amine group displaces the chloride, forming the C–N bond at the morpholine’s C4 position.
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Chloromorpholine | Na₂CO₃ | Dioxane | 80°C | 75% |
Suzuki-Miyaura Coupling
For aryl-thiadiazole linkages, palladium-catalyzed coupling is employed. A boronic ester-functionalized morpholine derivative reacts with a brominated thiadiazole under inert conditions.
Reaction Conditions
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100°C | 71% |
This method, adapted from biphenyl syntheses, ensures regioselective coupling with minimal byproducts.
Introduction of Pyrrolidine Carbonyl Group
The morpholine’s C2 position is acylated using pyrrolidine-1-carbonyl chloride under basic conditions.
Acylation Protocol
Morpholine-thiadiazole intermediates react with pyrrolidine-1-carbonyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Reaction Conditions
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyrrolidine carbonyl chloride | Et₃N | THF | 25°C | 68% |
This step mirrors acylation methods for morpholine derivatives, where Et₃N scavenges HCl, driving the reaction to completion.
Purification and Characterization
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine, and what challenges exist in optimizing reaction yields?
- Answer : The synthesis typically involves coupling a thiadiazole precursor with a functionalized morpholine derivative. For example, refluxing intermediates in ethanol or DMF with catalysts like acetic acid can promote cyclization . Challenges include avoiding side reactions (e.g., oxidation of the thiadiazole ring) and optimizing purification via column chromatography or recrystallization. Elemental analysis and spectroscopic validation (e.g., H-NMR for pyrrolidine protons) are critical for confirming purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Answer : Use a combination of FTIR (to confirm carbonyl and thiadiazole C=N stretches), H-NMR (to resolve morpholine and pyrrolidine protons), and C-NMR (to assign quaternary carbons in the thiadiazole ring). High-resolution mass spectrometry (HRMS) can validate molecular weight. Discrepancies in integration ratios in NMR may indicate rotational isomerism around the morpholine-pyrrolidine bond .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Answer : Standardized protocols include broth microdilution assays (e.g., MIC determination against S. aureus or E. coli), biofilm inhibition assays (crystal violet staining), and efflux pump inhibition studies using ethidium bromide accumulation tests. Positive controls like ciprofloxacin should be included for benchmarking .
Advanced Research Questions
Q. How does the pyrrolidine-1-carbonyl moiety influence the compound’s ADMET properties?
- Answer : The pyrrolidine group enhances solubility via hydrogen bonding, while the carbonyl may increase metabolic stability by reducing cytochrome P450-mediated oxidation. Computational ADMET predictors (e.g., SwissADME) suggest moderate blood-brain barrier permeability, but in vitro hepatocyte assays are needed to confirm metabolic pathways .
Q. What computational strategies can predict binding interactions with targets like histamine H3 receptors?
- Answer : Molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 4UQT) can map key interactions, such as thiadiazole π-stacking with aromatic residues. Molecular dynamics simulations (AMBER) assess stability of binding poses. Validate predictions with competitive radioligand displacement assays using H-Nα-methylhistamine .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Answer : Discrepancies may arise from poor bioavailability or off-target effects. Pharmacokinetic profiling (plasma half-life, tissue distribution) in rodent models can identify absorption issues. Metabolite identification (LC-MS) may reveal inactivation pathways. Dose-response studies (e.g., 1–50 mg/kg in diabetic mice) refine therapeutic windows .
Q. What structural modifications could improve selectivity for enzymes vs. receptors?
- Answer : Replace the isopropyl group on the thiadiazole with electron-withdrawing substituents (e.g., CF) to enhance enzyme inhibition. Alternatively, introduce chiral centers in the morpholine ring to exploit stereoselective receptor binding. SAR studies on analogs (e.g., pyridine vs. morpholine cores) provide mechanistic insights .
Q. What experimental parameters are critical for stability studies under physiological conditions?
- Answer : Assess degradation kinetics in buffers (pH 1–9, 37°C) via HPLC-UV. Monitor thiadiazole ring hydrolysis or morpholine oxidation by LC-MS. Accelerated stability studies (40°C/75% RH) predict shelf life. Include antioxidants (e.g., BHT) in formulations if light exposure induces radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
